Technical Whitepaper: Isolation and Characterization of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol from Cassonia barteri
Technical Whitepaper: Isolation and Characterization of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol from Cassonia barteri
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the isolation and characterization of the novel C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol, from the leaves of Cassonia barteri (Araliaceae). This compound has demonstrated a range of biological activities, including antibacterial, antifungal, molluscicidal, and hemolytic properties.[1][2] This guide consolidates available data on its physicochemical properties, spectroscopic characterization, and a detailed, generalized protocol for its isolation and purification. The experimental workflow is visualized to provide a clear and concise understanding of the process.
Introduction
Cassonia barteri is a plant belonging to the Araliaceae family, which is known to produce a variety of bioactive secondary metabolites. Phytochemical investigations of this plant have led to the isolation of a unique C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol.[1][2] Polyacetylenes are a class of natural products characterized by the presence of one or more carbon-carbon triple bonds and are known for their diverse and potent biological activities. The title compound has been shown to possess antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, antifungal activity against Cladosporium cucumerinum, and molluscicidal activity against Biomphalaria glabrata at low concentrations.[1][3] Additionally, it exhibits hemolytic activity.[1][3] The isolation and structural elucidation of this compound were first reported in 1998, based on spectroscopic analysis.[1][2]
Physicochemical and Spectroscopic Data
The structural characterization of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol was accomplished through a combination of spectroscopic techniques.[1][2][3] A summary of the available data is presented below.
Table 1: Physicochemical Properties of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₃ | [4] |
| Molecular Weight | 290.4 g/mol | [4] |
| CAS Number | 211238-60-7 | [3][5] |
Table 2: Spectroscopic Data for Octadeca-9,17-diene-12,14-diyne-1,11,16-triol
| Spectroscopic Technique | Observed Data | Reference |
| UV Spectroscopy | Data not available in abstract | [1][2][3] |
| IR Spectroscopy | Data not available in abstract | [1][2][3] |
| Mass Spectrometry | Data not available in abstract | [1][2][3] |
| ¹H NMR Spectroscopy | Data not available in abstract | [1][2][3] |
| ¹³C NMR Spectroscopy | Data not available in abstract | [1][2][3] |
Note: The detailed spectroscopic data is contained within the primary literature (Planta Med. 1998 Jun;64(5):479-81), which was not fully accessible for this review.
Experimental Protocols
The following is a generalized experimental protocol for the isolation of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol from Cassonia barteri, based on the available literature and common phytochemical practices. The original isolation was described as a bioassay-guided fractionation.[1][2]
Plant Material
Fresh leaves of Cassonia barteri were collected. The plant material was air-dried in the shade and then ground into a fine powder.
Extraction
The powdered plant material was extracted with ethyl acetate at room temperature.[1][2][3] The resulting crude extract was then concentrated under reduced pressure to yield a residue.
Chromatographic Purification
A multi-step chromatographic procedure was employed to isolate the target compound from the crude ethyl acetate extract.
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Step 1: Column Chromatography: The crude extract was subjected to column chromatography over silica gel. A gradient elution system, likely starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would have been used to separate the components based on their polarity.
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Step 2: Further Chromatographic Separations: Fractions collected from the initial column were likely analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest (as indicated by bioassays) would have been pooled and subjected to further chromatographic purification steps. This may have included additional column chromatography on silica gel or Sephadex LH-20, and potentially high-performance liquid chromatography (HPLC) for final purification.
Structure Elucidation
The structure of the purified compound was determined using a combination of spectroscopic methods, including:
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UV-Vis Spectroscopy: To identify the chromophores present in the molecule.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To establish the carbon-hydrogen framework and the connectivity of the atoms in the molecule.[1][2][3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol.
Caption: Bioassay-guided isolation workflow.
Conclusion
(+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol is a bioactive polyacetylene isolated from Cassonia barteri. Its interesting antimicrobial and cytotoxic properties make it a candidate for further investigation in drug development. This guide provides a summary of the available information on its isolation and characterization. Further research is warranted to fully elucidate its mechanism of action and potential therapeutic applications. The detailed experimental protocols and complete spectroscopic data are available in the primary literature, which should be consulted for a comprehensive understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay guided isolation of a new C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol, from Cassonia barteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | C18H26O3 | CID 102004534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
